2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
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Overview
Description
2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of benzonitrile and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction, which allows for the formation of the desired compound with high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are optimized for efficiency and scalability, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride
- 2-((Piperidin-2-ylamino)methyl)benzonitrile hydrochloride
- 2-((Morpholin-4-ylamino)methyl)benzonitrile hydrochloride
Uniqueness
2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to its specific piperidine substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-8-11-4-1-2-5-12(11)9-16-13-6-3-7-15-10-13;/h1-2,4-5,13,15-16H,3,6-7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMRNMWQBANMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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